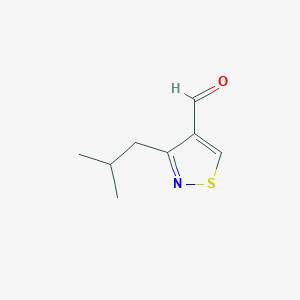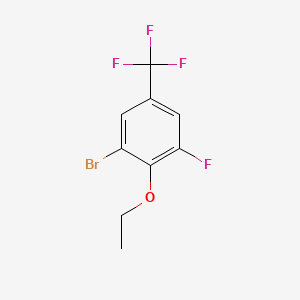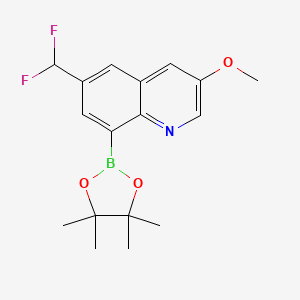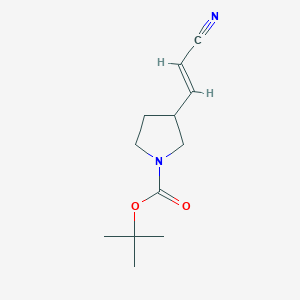
(E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a cyanovinyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with acrylonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the bromine atom by the cyanovinyl group. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
(E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyanovinyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
(E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile building block.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of (E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The cyanovinyl group may participate in nucleophilic or electrophilic interactions, while the pyrrolidine ring can provide structural stability and facilitate binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate: A similar compound without the (E)-configuration.
tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate: A compound with a different substituent on the pyrrolidine ring.
tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate: A compound with a different functional group in place of the cyanovinyl group.
Uniqueness
(E)-tert-Butyl 3-(2-cyanovinyl)pyrrolidine-1-carboxylate is unique due to its specific configuration and the presence of both the tert-butyl and cyanovinyl groups. This combination of structural features imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications. Its ability to undergo a wide range of chemical reactions and interact with biological targets sets it apart from other similar compounds.
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
tert-butyl 3-[(E)-2-cyanoethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-6-10(9-14)5-4-7-13/h4-5,10H,6,8-9H2,1-3H3/b5-4+ |
InChI 键 |
ISVVIXONESSIIE-SNAWJCMRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)/C=C/C#N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)
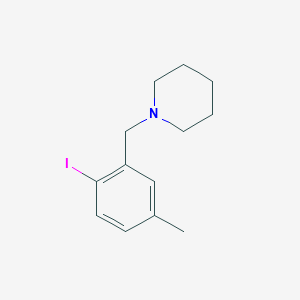
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)
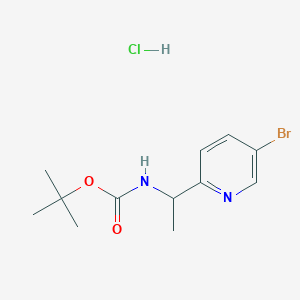
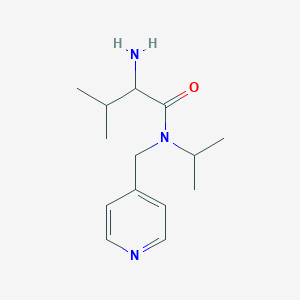
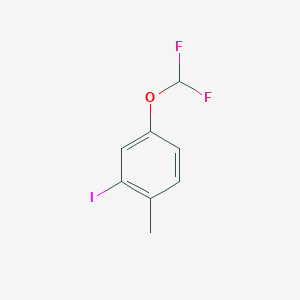
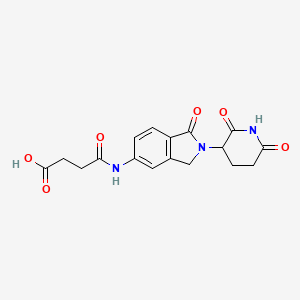
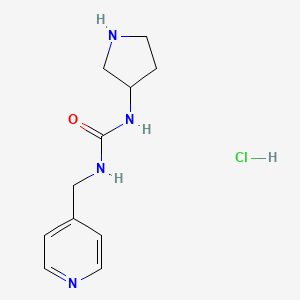
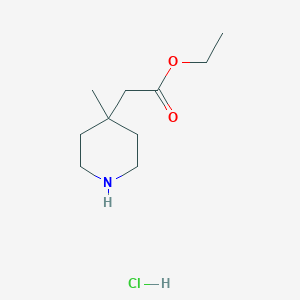
![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)
